molecular formula C8H11N3O2 B8710664 Methyl (4,6-dimethylpyrimidin-2-yl)carbamate CAS No. 90139-97-2

Methyl (4,6-dimethylpyrimidin-2-yl)carbamate

Cat. No. B8710664
CAS RN: 90139-97-2
M. Wt: 181.19 g/mol
InChI Key: MZMPLTXLFURHKX-UHFFFAOYSA-N
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Description

Methyl (4,6-dimethylpyrimidin-2-yl)carbamate is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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properties

CAS RN

90139-97-2

Product Name

Methyl (4,6-dimethylpyrimidin-2-yl)carbamate

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl N-(4,6-dimethylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C8H11N3O2/c1-5-4-6(2)10-7(9-5)11-8(12)13-3/h4H,1-3H3,(H,9,10,11,12)

InChI Key

MZMPLTXLFURHKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2-Amino-4,6-dimethylpyrimidine (10 g) dissolved in dimethylcarbonate (80 ml) was added sodium methoxide (4.4 g) and the mixture refluxed for four hours. The mixture was cooled and acetic acid (5 ml) was added. The mixture was then partitioned between water (100 ml) and methylene chloride (300 ml). A second methylene chloride extraction of the aqueous phase was made and the combined methylene chloride phase washed with water (50 ml) containing NH4Cl. The solvent was evaporated and the residue triturated with a methylene chloride/1-chlorobutane mixture. The filtrate, on concentration and addition of hexane gave 6.7 g of the pure carbamate, m.p. 80°-85° C. IR: NH at 3200; carbonyl at 1745 cm-1. NMR: 2.4 ppm, 2xCH3, singlet; ArH 6.75 ppm 1H, singlet 8.9 ppm, NH, braod.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 2-amino-4,6-dimethylpyrimidine (10 g) dissolved in dimethylcarbamate (80 ml) was added sodium methoxide (4.4 g) and the mixture refluxed for four hours. The mixture was cooled and acetic acid (5 ml) was added. The mixture was then partitioned between water (100 ml) and methylene chloride (300 ml). A second methylene chloride extraction of the aqueous phase was made and the combined methylene chloride phase washed with water (50 ml) containing NH4Cl. The solvent was evaporated and the residue triturated with a methylene chloride/1-chlorobutane mixture. The filtrate, on concentration and addition of hexane gave 6.7 g of the pure carbamate, m.p. 80°-85° C. IR: NH at 3200 cm-1, carbonyl at 1745 cm-1. NMR: 2.4 ppm, 2×CH3, singlet, ArH 6.75 ppm 1H, singlet, 8.9 ppm, NH, broad.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

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